molecular formula C22H18O4 B11160667 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11160667
M. Wt: 346.4 g/mol
InChI Key: MOUZZKSALSLSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative based on the 6H-benzo[c]chromen-6-one (dibenzo[b,d]pyran-6-one) scaffold, a structure of significant interest in medicinal chemistry . This compound is presented for research purposes to investigate the structure-activity relationships of substituted chromenones. Its design incorporates a 2-methoxybenzyl ether group at the 3-position and a methyl group at the 1-position, modifications that are explored to modulate the compound's physicochemical properties, target affinity, and selectivity. Derivatives of 6H-benzo[c]chromen-6-one have been identified as key scaffolds in developing therapeutic agents for central nervous system (CNS) disorders. Scientific literature indicates that certain analogs act as potent and selective agonists for the ERbeta receptor, with bis-hydroxyl groups at specific positions being essential for activity . Furthermore, recent research has highlighted alkoxylated 6H-benzo[c]chromen-6-one derivatives as promising inhibitors of Phosphodiesterase 2 (PDE2), an enzyme target for cognitive enhancement in neurodegenerative diseases like Alzheimer's . One such derivative demonstrated significant protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cell models, suggesting the potential of this chemical class in neuropharmacology . The structural features of this compound make it a valuable candidate for researchers exploring new PDE inhibitors or selective receptor modulators. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-1-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H18O4/c1-14-11-16(25-13-15-7-3-6-10-19(15)24-2)12-20-21(14)17-8-4-5-9-18(17)22(23)26-20/h3-12H,13H2,1-2H3

InChI Key

MOUZZKSALSLSJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Biphenyl-2-carboxylic acid undergoes dehydrogenative coupling under oxidative conditions, forming the lactone ring via intramolecular esterification. The reaction proceeds at 50°C for 27 hours, achieving yields of 81% for unsubstituted 6H-benzo[c]chromen-6-one. Key steps include:

  • Oxidation : K₂S₂O₈ generates sulfate radical anions (SO₄⁻- ), abstracting hydrogen from the carboxylic acid to form a biaryl radical.

  • Cyclization : Radical recombination facilitates lactonization, forming the benzo[c]chromenone scaffold.

Substitution Pattern Considerations

Electron-donating groups (e.g., methoxy) on the distal aromatic ring enhance reaction efficiency by stabilizing radical intermediates. For example, 2'-methoxybiphenyl-2-carboxylic acid achieves 85% yield under identical conditions. In contrast, electron-withdrawing groups (e.g., nitro) reduce yields to 45–60% due to decreased radical stability.

Functionalization at the 3-Position: Alkoxy Group Introduction

The 3-hydroxy derivative of 6H-benzo[c]chromen-6-one serves as a key intermediate for further functionalization. Wang et al. describe its synthesis via Ullmann-type coupling between 2-bromobenzoic acid and resorcinol, mediated by CuSO₄ and NaOH at 100°C.

Etherification with 2-Methoxybenzyl Bromide

3-Hydroxy-6H-benzo[c]chromen-6-one reacts with 2-methoxybenzyl bromide in anhydrous DMF using potassium carbonate (K₂CO₃) as a base:

3-Hydroxy derivative+2-Methoxybenzyl bromideDMF, K₂CO₃, 80–120°C3-[(2-Methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one\text{3-Hydroxy derivative} + \text{2-Methoxybenzyl bromide} \xrightarrow{\text{DMF, K₂CO₃, 80–120°C}} \text{3-[(2-Methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one}

Optimization Insights :

  • Temperature : Yields improve from 55% at 80°C to 78% at 120°C due to accelerated nucleophilic substitution.

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃), minimizing ester hydrolysis side reactions.

Methylation at the 1-Position

Simultaneous or sequential methylation is achieved using methyl iodide (CH₃I) in the presence of KOH:

6-Oxo intermediate+CH₃IKOH, MeCN1-Methyl-6H-benzo[c]chromen-6-one\text{6-Oxo intermediate} + \text{CH₃I} \xrightarrow{\text{KOH, MeCN}} \text{1-Methyl-6H-benzo[c]chromen-6-one}

Critical Parameters :

  • Solvent Polarity : Acetonitrile (MeCN) enhances alkylation rates compared to DMF or THF.

  • Reaction Time : Extending from 12 to 24 hours increases methylation efficiency from 68% to 92%.

Alternative Photoredox-Catalyzed Cyclization

A radical-based approach reported by ACS Organic Letters utilizes photocatalysis for constructing the benzo[c]chromene scaffold.

Sulfenylation and Radical Cyclization

O-Benzylated phenols undergo C–H sulfenylation followed by visible-light-driven Pschorr-type cyclization:

  • Sulfenylation : Electrophilic sulfur reagents (e.g., N-(phenylthio)phthalimide) functionalize the o-position of the benzyl ether.

  • Cyclization : Under blue LED irradiation, a thiyl radical initiates intramolecular aryl-aryl bond formation, yielding 6H-benzo[c]chromenes.

Advantages :

  • Regioselectivity : Methyl or tert-butyl groups at the p-position direct sulfenylation exclusively to the o-position.

  • Functional Group Tolerance : Chloro, fluoro, and trifluoromethyl substituents remain intact during cyclization.

Limitations :

  • Substrate Scope : Methoxy-containing substrates lead to competing sulfenylation at the methoxy group, reducing yields.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Oxidative Cyclization81–85Broad substrate scope, metal-freeSensitive to electron-withdrawing groups
Ullmann Coupling55–78Scalable, uses inexpensive reagentsRequires high temperatures
Photoredox70–90Mild conditions, excellent regiocontrolLimited to electron-rich arenes

Yield Optimization Strategies :

  • Oxidative Method : Adding 10 mol% AgNO₃ improves yields by 15% for electron-deficient substrates.

  • Photoredox Method : Using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger suppresses side reactions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 5:1) elutes pure product.

  • Recrystallization : Methanol/acetic acid (4:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.0 Hz, 1H, H-9), 5.32 (s, 2H, OCH₂Ar), 3.87 (s, 3H, OCH₃).

  • HRMS : m/z calculated for C₂₂H₁₈O₄ [M+H]⁺: 347.1283; found: 347.1285 .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inhibiting enzymes: Inhibiting the activity of enzymes involved in disease processes.

    Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 6H-benzo[c]chromen-6-one scaffold is highly versatile, with substituent variations significantly impacting physicochemical and biological properties. Below is a systematic comparison of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one with structurally related derivatives:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position) Key Activities/Properties Evidence Source
3-[(2-Methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 1-CH₃, 3-O-(2-methoxybenzyl) Expected enhanced lipophilicity; potential PDE2/ER modulation (predicted)
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one (Urolithin derivative) 3-OH, 8-CH₃ PDE2 inhibition (IC₅₀ > 100 μM); metabolic instability due to free hydroxyl
3-((3,5-Dimethoxybenzyl)oxy)-8-methyl-6H-benzo[c]chromen-6-one (2n) 3-O-(3,5-dimethoxybenzyl), 8-CH₃ Improved PDE2 inhibition (IC₅₀ ~34 μM) vs. parent urolithins
Alternariol (AOH) 1-CH₃, 3,7,9-OH Mycotoxin; undergoes oxidative metabolism (hydroxylation, demethylation)
3-[(4-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one 1-CH₃, 3-O-(4-Cl-benzyl) Higher logP (5.5) due to chloro substituent; unknown bioactivity
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) Saturated core, 3-OH Selective Fe³⁺ binding in fluorescence assays; reduced cytotoxicity

Key Insights from Comparisons

Substituent Effects on Bioactivity: PDE2 Inhibition: Alkyl or benzyloxy substituents at position 3 enhance PDE2 inhibition compared to hydroxyl groups. For example, 3-((3,5-dimethoxybenzyl)oxy)-8-methyl-6H-benzo[c]chromen-6-one (2n) shows IC₅₀ = 34 μM, likely due to improved hydrophobic interactions with the enzyme’s binding pocket . The 2-methoxybenzyl group in the target compound may offer similar advantages. ER Selectivity: Bis-hydroxylation at positions 3 and 8 is critical for ERβ selectivity (e.g., derivatives in ).

Physicochemical Properties :

  • Lipophilicity : The 2-methoxybenzyl group increases logP compared to hydroxylated analogs (e.g., urolithin B, logP ~2.5) but remains less lipophilic than 4-chlorobenzyl derivatives (logP = 5.5) .
  • Metabolic Stability : Methoxy groups resist oxidative metabolism better than hydroxyl groups. Alternariol (AOH) undergoes rapid hydroxylation and demethylation , whereas the target compound’s methoxybenzyl group may slow degradation.

Metal Ion Interactions: Natural urolithins (3-hydroxy derivatives) selectively bind Fe³⁺ via their catechol-like structure . The target compound’s benzyloxy substituent lacks metal-chelating hydroxyls, likely reducing metal affinity but improving selectivity for non-metal-dependent targets.

Synthetic Accessibility :

  • The compound can be synthesized via alkylation of a 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one intermediate with 2-methoxybenzyl bromide, analogous to methods for 3-((3,5-dimethoxybenzyl)oxy) derivatives .

Biological Activity

The compound 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic molecule belonging to the class of benzochromenes, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C22H18O4
  • Molecular Weight: 346.3759 g/mol
  • CAS Number: 6632-24-2
  • Physical State: Solid at room temperature
  • Melting Point: 234.6 °C

The biological activities of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one are primarily attributed to its interaction with various molecular targets, which can include enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to potentially modulate the activity of these targets, leading to various pharmacological effects.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of chromone derivatives, including their effectiveness against Helicobacter pylori and other pathogens. The potential for urease inhibition has also been noted, which may contribute to their antimicrobial efficacy . However, specific data on the antimicrobial activity of 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one remains sparse.

Anti-inflammatory and Antioxidant Effects

Benzochromene derivatives are often investigated for their anti-inflammatory and antioxidant activities. These properties can be crucial in treating chronic diseases associated with oxidative stress and inflammation. The specific compound's ability to modulate inflammatory pathways or scavenge free radicals has not been extensively documented but is a potential area for future research.

In Vitro Studies

A study examining the biological activity of various chromone derivatives highlighted the cytotoxic effects against human tumor cell lines. While specific data on 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one was not detailed, related compounds showed significant activity, indicating a potential for similar effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is vital for understanding how modifications to the benzochromene structure influence biological activity. For example:

CompoundModificationBiological Activity
FC106,8-DichloroAnti-H. pylori
FC116,8-DibromoUrease inhibition

This table illustrates how specific modifications can enhance or alter biological activities in related compounds . Future studies could explore how similar modifications might affect 3-[(2-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one.

Molecular Docking Studies

Molecular docking studies could provide insights into the binding affinities of this compound with various biological targets. Such computational analyses help predict how well the compound might interact with enzymes or receptors involved in disease processes.

Q & A

Q. Basic Analytical Protocol

  • Spectroscopy :
    • NMR : Confirm methoxybenzyl (δ 3.8–4.2 ppm for OCH₃) and chromenone core (δ 6.5–8.5 ppm aromatic protons) .
    • HRMS : Verify molecular ion [M+H]⁺ at m/z 362.4 (C₂₂H₁₈O₅) .
  • Chromatography :
    • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1%) .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (if single crystals are obtainable) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers select models for specificity?

Q. Basic Biological Screening

  • Antioxidant Activity :
    • DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ values <50 µM indicate potency) .
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E₂ suppression in RAW 264.7 macrophages .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
      Model Selection : Prioritize cell lines expressing high levels of target receptors (e.g., estrogen receptors for hormone-related cancers) .

How can researchers design dose-response experiments to minimize false positives in pharmacological studies?

Q. Advanced Experimental Design

  • Dose Range : Use logarithmic dilution (0.1–100 µM) to capture sigmoidal curves.
  • Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., ascorbic acid for antioxidants).
  • Replicates : Triplicate measurements per dose to account for plate-to-plate variability .
  • Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .

What computational strategies are effective for elucidating structure-activity relationships (SAR) in benzo[c]chromen-6-one derivatives?

Q. Advanced SAR Analysis

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Key residues (e.g., Arg120, Tyr355) often anchor the methoxybenzyl group .
  • QSAR Modeling :
    • Descriptors : Include logP, polar surface area, and H-bond acceptors.
    • Validation : Leave-one-out cross-validation (R² >0.7 indicates robustness) .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Data Reconciliation

  • Source Analysis : Check for batch-to-batch purity differences (e.g., HPLC traces in vs. ).
  • Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays affect IC₅₀) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to derive consensus EC₅₀ ranges .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Formulation

  • Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoparticles : Encapsulate in PLGA (75:25) nanoparticles (150–200 nm) for sustained release .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and adjust dosing intervals to maintain therapeutic levels .

How do substituent modifications (e.g., methoxy vs. chloro groups) impact target selectivity?

Q. Advanced SAR Insights

  • Methoxy Groups : Enhance antioxidant activity via electron-donating effects (DPPH IC₅₀: 28 µM vs. 45 µM for chloro analogs) .
  • Chloro Substituents : Increase lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroinflammation models .
  • Methyl vs. Ethyl : Methyl at position 1 reduces steric hindrance, favoring COX-2 binding (ΔG = −9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.